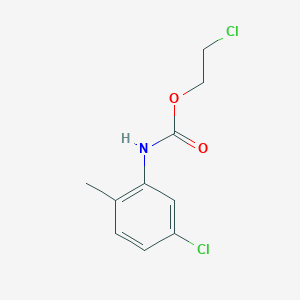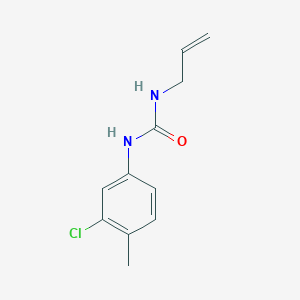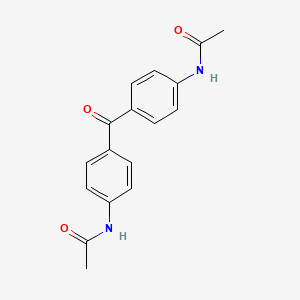
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is a useful research compound. Its molecular formula is C26H25ClP+ and its molecular weight is 403.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Industrial Production Methods
On an industrial scale, the synthesis of (2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride follows a similar route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for mixing and temperature control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonium salts[][1].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonium salts and other phosphorus-containing compounds[][1].
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide: Similar in structure but contains an iodine atom instead of chlorine.
(2-Methylbenzyl)triphenylphosphonium chloride: Another phosphonium salt with a similar structure but different substituents[][1].
Uniqueness
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is unique due to its specific combination of a methylphenyl group and triphenylphosphonium core, which imparts distinct chemical properties and reactivity. Its ability to form stable phosphonium salts and participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis and research.
Eigenschaften
Molekularformel |
C26H25ClP+ |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
(2-methylphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24P.ClH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI-Schlüssel |
RDHRQYBAQXBTNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)











